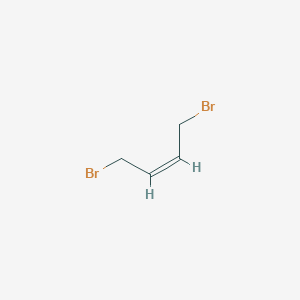

(Z)-1,4-dibromobut-2-ene

Descripción general

Descripción

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers such as CAS number, PubChem CID, ChemSpider ID, etc.

Synthesis Analysis

This involves understanding the chemical reactions or processes used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall yield of the reaction.Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the molecular structure.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, etc.Aplicaciones Científicas De Investigación

Electrocarboxylation in CO2-DMF Liquid Mixture : (Z)-1,4-dibromobut-2-ene has been explored for synthesizing dihydromuconic acid via cathodic carboxylation in a CO2-aprotic solvent system. However, the yield was low due to competing reductive debromodimerization and oligomerization processes (Grinberg et al., 1997).

Arene-catalyzed Lithiation and Reaction with Electrophiles : The compound underwent lithiation and reacted with electrophiles to yield 1,4- and 1,2-disubstituted compounds. The Z-diastereomer was predominantly formed in some cases (Guijarro & Yus, 1994).

Synthesis of 2-(2,4-Dibromobut-2-enoyl)benzoate : This chemical was used in a regioselective 2,4-dibromohydration of conjugated enynes, leading to the synthesis of important synthons towards natural products (Yuan et al., 2018).

Formation of 3,4,8,9-Tetrachloro-2,5,7,10-tetrahydro[1,6]dithiecine : The reaction of Z-1,4-dibromo-2,3-dichlorobut-2-ene yielded this compound as the principal product, characterized by X-Ray crystallography (Selegue et al., 2002).

Catalytic Formation of (Z)-1,4-But-2-ene Diols Using Water : This process represented a general, stereoselective method for forming 1,4-diol scaffolds from vinyl-substituted cyclic carbonate precursors, with water as a nucleophilic reagent (Guo et al., 2016).

Preparation of Tetrafluoroethylenated Zinc Reagent : (Z)-1,4-dibromobut-2-ene was involved in the preparation of novel multi-functionalized fluorine-containing organometallics, demonstrating the versatility of this compound in complex organometallic chemistry (Kajimoto et al., 2021).

Synthesis of 2,7-dimethylocta-2,4,6-triene-1,8-dial : This synthesis utilized (Z)-1,4-dibromobut-2-ene as a starting material, indicating its utility in the formation of complex organic molecules (Jian-xin, 2010).

Highly Stereoselective 1,4-Bromolactonization of Conjugated Enynes : This study highlights the use of (Z)-1,4-dibromobut-2-ene in a DABCO-catalyzed reaction, demonstrating its role in creating stereogenic centers and axially chiral allenes (Zhang et al., 2009).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound and the potential hazards it poses to health and the environment.

Direcciones Futuras

This involves identifying the potential applications of the compound and areas where further research is needed.

For a specific analysis of “(Z)-1,4-dibromobut-2-ene”, I would recommend consulting scientific literature or databases that specialize in chemistry. If you have access to a university library, they may be able to help you find more specific information. Alternatively, you could reach out to a chemistry professor or a professional chemist for guidance. Please note that handling and experimenting with chemical compounds should always be done under the supervision of a trained professional, following all safety protocols.

Propiedades

IUPAC Name |

(Z)-1,4-dibromobut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXLHIUHKIVPAB-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C\CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-1,4-dibromobut-2-ene | |

CAS RN |

6974-12-5 | |

| Record name | 2-Butene,4-dibromo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B95237.png)